molecular formula C14H14N4 B11815953 2-(4-Aminobenzyl)-1H-benzo[d]imidazol-5-amine

2-(4-Aminobenzyl)-1H-benzo[d]imidazol-5-amine

Cat. No.: B11815953
M. Wt: 238.29 g/mol
InChI Key: AXHCYBNJRPZLOA-UHFFFAOYSA-N
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Description

2-(4-Aminobenzyl)-1H-benzo[d]imidazol-5-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an aminobenzyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminobenzyl)-1H-benzo[d]imidazol-5-amine typically involves the condensation of an appropriate benzylamine derivative with a benzimidazole precursor. One common method involves the reaction of 4-aminobenzylamine with 1H-benzo[d]imidazole-5-carboxaldehyde under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized using continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as Lewis acids or transition metal complexes can be employed to accelerate the reaction. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminobenzyl)-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

2-(4-Aminobenzyl)-1H-benzo[d]imidazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Aminobenzyl)-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptor sites, modulating signal transduction pathways. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the benzimidazole core.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrobenzyl)-1H-benzo[d]imidazol-5-amine: Similar structure but with a nitro group instead of an amino group.

    2-(4-Chlorobenzyl)-1H-benzo[d]imidazol-5-amine: Contains a chlorine atom instead of an amino group.

    2-(4-Methylbenzyl)-1H-benzo[d]imidazol-5-amine: Features a methyl group instead of an amino group.

Uniqueness

2-(4-Aminobenzyl)-1H-benzo[d]imidazol-5-amine is unique due to the presence of the amino group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and specificity compared to its analogs.

Properties

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

2-[(4-aminophenyl)methyl]-3H-benzimidazol-5-amine

InChI

InChI=1S/C14H14N4/c15-10-3-1-9(2-4-10)7-14-17-12-6-5-11(16)8-13(12)18-14/h1-6,8H,7,15-16H2,(H,17,18)

InChI Key

AXHCYBNJRPZLOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC3=C(N2)C=C(C=C3)N)N

Origin of Product

United States

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